4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by a pyrazolo[1,5-a]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The presence of the chlorine atom and carboxylic acid group allows it to form specific interactions with biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid include:
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom at the 4-position and the carboxylic acid group at the 3-position provide unique reactivity and interaction profiles compared to other similar compounds .
Biological Activity
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- CAS Number : 1167056-17-8
Anticancer Properties
This compound has been studied for its inhibitory effects on cancer-related pathways. Notably, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell proliferation and survival. This inhibition is particularly relevant in oncology, as PI3K pathways are frequently dysregulated in various cancers.
Table 1: Anticancer Activity Data
Compound | Target | IC50 (nM) | Remarks |
---|---|---|---|
This compound | PI3K | 50 | Selective inhibition observed |
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate | PI3K | 30 | Enhanced potency due to methylation |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, indicating its potential utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. By inhibiting specific kinases involved in signaling pathways, the compound can alter cellular responses related to growth and inflammation.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.
- Animal Models : In vivo studies using mouse models showed that administration of the compound led to significant tumor size reduction compared to control groups.
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRAKKBKMSWGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694644 | |
Record name | 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-17-8 | |
Record name | 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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